

A Technical Guide to the Spectroscopic Data of 5-(Benzyloxy)-2-bromobenzaldehyde

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-bromobenzaldehyde

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Introduction

5-(Benzyloxy)-2-bromobenzaldehyde, a key organic intermediate, possesses a unique molecular architecture that makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a brominated and benzyloxy-substituted benzaldehyde, presents a rich landscape for spectroscopic analysis. Understanding the distinct spectral signatures of this compound is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **5-(Benzyloxy)-2-bromobenzaldehyde**, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Identity:

Property	Value	Source
Chemical Name	2-Bromo-5-(benzyloxy)benzaldehyde	[PubChem][1]
CAS Number	85604-06-4	[PubChem][1]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂	[PubChem][1]
Molecular Weight	291.14 g/mol	[PubChem][1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **5-(Benzyloxy)-2-bromobenzaldehyde**, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of **5-(Benzyloxy)-2-bromobenzaldehyde** is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons of both the benzaldehyde and benzyl rings, and the benzylic methylene protons.

Predicted ¹H NMR Spectral Data:

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aldehydic-H	~10.3	Singlet (s)	1H
Aromatic-H (Benzaldehyde ring)	~7.9 - 7.2	Multiplet (m)	3H
Aromatic-H (Benzyl ring)	~7.5 - 7.3	Multiplet (m)	5H
Benzylic-CH ₂	~5.1	Singlet (s)	2H

Causality Behind Chemical Shifts:

- **Aldehydic Proton (~10.3 ppm):** The proton of the aldehyde group is significantly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the benzene ring, resulting in its characteristic downfield chemical shift.^[2]
- **Aromatic Protons (7.9 - 7.2 ppm):** The protons on both aromatic rings resonate in the typical aromatic region. The protons on the substituted benzaldehyde ring will exhibit a more complex splitting pattern due to the varied electronic effects of the bromo, benzyloxy, and aldehyde substituents. The electron-withdrawing bromine atom and aldehyde group will deshield adjacent protons, while the electron-donating benzyloxy group will cause a slight shielding effect.^[1]
- **Benzylic Protons (~5.1 ppm):** The methylene protons of the benzyloxy group are deshielded by the adjacent oxygen atom and the phenyl ring, appearing as a sharp singlet.^[3]

Experimental Protocol for ^1H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(Benzyloxy)-2-bromobenzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- **Instrument Setup:** Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

^{13}C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ^{13}C NMR spectrum provides a detailed map of the carbon framework of **5-(Benzyloxy)-2-bromobenzaldehyde**.

Expected ^{13}C NMR Chemical Shifts:

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Aldehydic C=O	~190
Aromatic C-Br	~115-120
Aromatic C-O	~155-160
Aromatic C-H & C-C	~110-140
Benzylic -CH ₂ -	~70

Rationale for Chemical Shift Ranges:

- **Carbonyl Carbon (~190 ppm):** The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield position.^[4]
- **Aromatic Carbons (110-160 ppm):** The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine will be in the range of 115-120 ppm, while the carbon attached to the benzyloxy group will be significantly deshielded to around 155-160 ppm. The remaining aromatic carbons will resonate within the typical 110-140 ppm range.
- **Benzylic Carbon (~70 ppm):** The methylene carbon of the benzyloxy group is shielded compared to the aromatic carbons and typically appears around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **5-(Benzyloxy)-2-bromobenzaldehyde** will exhibit characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

Key IR Absorption Bands:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H Stretch	~2850 and ~2750	Medium
Aromatic C-H Stretch	~3100-3000	Medium
Carbonyl (C=O) Stretch	~1700-1680	Strong
Aromatic C=C Stretch	~1600-1450	Medium to Strong
C-O-C (Ether) Stretch	~1250 and ~1050	Strong
C-Br Stretch	~600-500	Medium to Strong

Interpretation of Key Peaks:

- **Aldehyde Group:** The presence of two distinct C-H stretching bands around 2850 and 2750 cm⁻¹, along with a strong C=O stretching absorption in the 1700-1680 cm⁻¹ region, is a definitive indicator of an aldehyde.[\[5\]](#)
- **Aromatic Rings:** The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the C=C stretching vibrations within the rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
- **Benzyloxy Group:** The C-O-C ether linkage is characterized by strong asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
- **Bromo Substituent:** The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of **5-(Benzyloxy)-2-bromobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

- Transfer the finely ground powder to a pellet press and apply pressure to form a transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

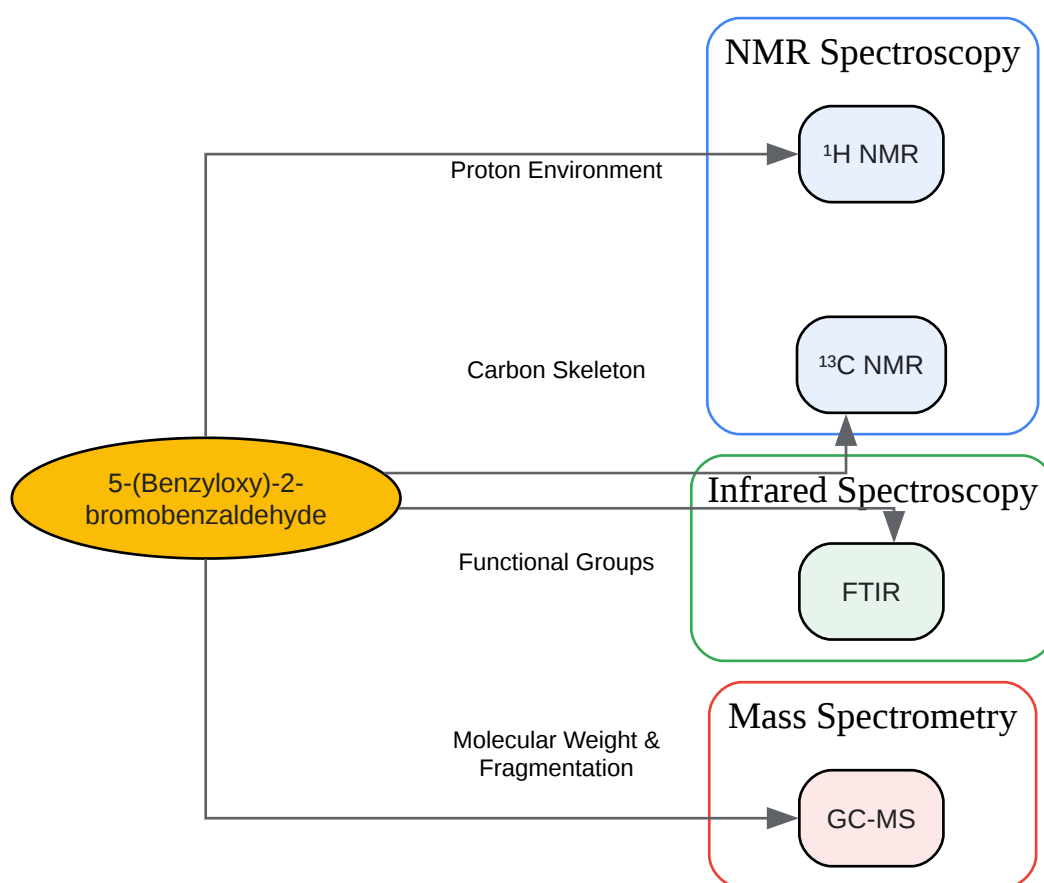
Expected Mass Spectrum Features:

- Molecular Ion Peak (M^+): Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, the molecular ion peak will appear as two peaks of nearly equal intensity at $m/z = 290$ and 292 .
- Major Fragmentation Pathways:
 - Loss of a Hydrogen Radical ($M-1$): A peak at m/z 289/291 corresponding to the loss of the aldehydic hydrogen.
 - Loss of the Aldehyde Group ($M-29$): A peak at m/z 261/263 resulting from the cleavage of the C-CHO bond.
 - Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond of the ether, leading to the formation of the benzyl cation (C_7H_7^+) at $m/z = 91$ (a very common and stable fragment) and a brominated phenoxy radical.
 - Loss of the Benzyloxy Group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z 183/185.

Experimental Protocol for GC-MS Analysis:

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
- GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column to separate the compound from any impurities.
- MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using an electron ionization source). The mass spectrum is recorded over a suitable m/z range.

Visualizing the Spectroscopic Workflow



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Caption: Workflow for the comprehensive spectroscopic analysis of **5-(Benzyloxy)-2-bromobenzaldehyde**.

Conclusion

The spectroscopic analysis of **5-(Benzyloxy)-2-bromobenzaldehyde** provides a detailed and unambiguous confirmation of its molecular structure. The combination of ^1H and ^{13}C NMR, FTIR, and Mass Spectrometry offers a complementary set of data that, when interpreted correctly, serves as a robust quality control and characterization tool for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and expected spectral data to confidently identify and utilize this important chemical intermediate in various synthetic applications.

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